Nizatidine

描述

尼扎替丁是一种组胺 H2 受体拮抗剂,可抑制胃酸分泌。它通常用于治疗消化性溃疡病和胃食管反流病。 尼扎替丁由礼来公司开发,于 1988 年首次上市 。 它被认为与雷尼替丁效力相当,不同之处在于用噻唑环取代了雷尼替丁中的呋喃环 .

准备方法

尼扎替丁可以通过多种方法合成。一种常见的方法涉及使用藻酸钠、羟丙基甲基纤维素 (HPMC) 作为聚合物和碳酸钙作为气体生成剂。 采用离子交联凝胶法制备浮动微球 。 另一种方法涉及乳液交联技术,该技术通过避免微球中残留溶剂,比传统的微球方法更具优势 .

化学反应分析

尼扎替丁会经历几种类型的化学反应,包括:

氧化: 尼扎替丁可以被氧化形成各种代谢产物。

还原: 还原反应可以改变尼扎替丁中存在的硝基。

取代: 尼扎替丁可以发生取代反应,特别是涉及噻唑环。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Nizatidine is a histamine H2 receptor antagonist primarily used to reduce stomach acid production. It is closely related to cimetidine and functions as an anti-acid drug . Beyond its primary use, this compound has demonstrated potential in vaccine development and other therapeutic applications .

Primary Applications

Gastrointestinal Disorders

- Acid-reflux disorders : this compound is used for treating acid-reflux disorders, including gastroesophageal reflux disease (GERD) .

- Peptic Ulcer Disease : It is effective in treating peptic ulcer disease and active duodenal ulcers . Clinical trials have shown that 300mg of this compound at bedtime or 150mg twice daily is significantly more effective than a placebo in healing active duodenal ulcers . It has also proven as effective as standard doses of ranitidine in healing both duodenal and gastric ulcers, and as effective as cimetidine in treating active duodenal ulcers .

- Gastric Ulcers : this compound is also prescribed in the treatment of active benign gastric ulcers .

- Heartburn : this compound can prevent heartburn when administered before meals .

Dosage and Administration

Note: Full-dose therapy should not exceed 8 weeks .

Emerging Applications

Vaccine Adjuvant

this compound has shown potential as a vaccine adjuvant. When formulated with the H5N1 killed viral antigen, this compound activated dendritic cell (DC) maturation and stimulated Th1 and Th2 immune responses to the H5N1 vaccine . Studies in mice have indicated that this compound enhances both antibody and T cell-mediated immune responses, improving protection against viral challenges .

Combination Therapy

Combination therapy of rebamipide/nizatidine has shown superior results in erosion healing compared to this compound alone . A clinical trial showed that the combination therapy significantly improved mucosal erosion healing compared to this compound monotherapy .

Gastrointestinal Cancer Risk

Research suggests ranitidine and this compound may reduce the risk of gastrointestinal (GI) cancer . Ranitidine and/or this compound users showed lower adjusted odds ratios (aORs) across various average prescription day groups, indicating a potential protective effect against GI cancer .

Absorption and Metabolism

This compound is rapidly absorbed, with bioavailability exceeding 70% . Unlike cimetidine, this compound does not have antiandrogenic effects or alter the hepatic metabolism of drugs .

P-Glycoprotein Substrate

This compound is a substrate of P-glycoprotein, an efflux transporter that affects its intestinal absorption .

Safety and Tolerability

This compound is generally well-tolerated . Adverse drug reaction (ADR) incidence rates are low and comparable to placebo .

Adverse Drug Reactions

| Variable | Rebamipide/Nizatidine (n = 128) | This compound (n = 125) |

|---|---|---|

| Total | 3 (2.34%) | 2 (1.60%) |

| Gastrointestinal disorders | 3 (2.34%) | 1 (0.80%) |

| Diarrhea | 2 (1.56%) | 0 |

| Dyspepsia | 0 | 1 (0.80%) |

| Epigastric discomfort | 1 (0.78%) | 0 |

| Nausea | 1 (0.78%) | 0 |

| Immune system disorders | 0 | 1 (0.80%) |

| Drug hypersensitivity | 0 | 1 (0.80%) |

| Skin disorders | 0 | 1 (0.80%) |

| Yellow skin | 0 | 1 (0.80%) |

作用机制

尼扎替丁是组胺在组胺 H2 受体上的竞争性可逆抑制剂,特别是胃壁细胞上的受体。通过抑制组胺对胃细胞的作用,尼扎替丁减少胃酸分泌。 这种竞争性抑制导致基础和夜间胃酸分泌减少 。 尼扎替丁不影响胃蛋白酶分泌、促胃液素刺激的内因子分泌或血清胃泌素 .

相似化合物的比较

尼扎替丁经常与其他 H2 受体拮抗剂进行比较,例如雷尼替丁、西咪替丁和法莫替丁。 虽然所有这些化合物都抑制胃酸分泌,但尼扎替丁独特之处在于其用噻唑环取代了雷尼替丁中发现的呋喃环 。这种结构差异导致了其独特的药理特性。

类似化合物

雷尼替丁: 另一种具有呋喃环的 H2 受体拮抗剂。

西咪替丁: 具有不同化学结构的 H2 受体拮抗剂。

法莫替丁: 具有类似作用机制但不同化学结构的 H2 受体拮抗剂.

生物活性

Nizatidine is a competitive, reversible antagonist of histamine at the H2 receptors, primarily affecting gastric parietal cells. It is utilized in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other disorders associated with excessive stomach acid production. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and case studies highlighting its clinical efficacy.

This compound works by inhibiting histamine's action at the H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a decrease in both basal and stimulated gastric acid secretion. Specifically, this compound reduces gastric acid output in response to various stimuli, including food and other secretagogues like caffeine and insulin .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, with bioavailability exceeding 70%. It has a half-life ranging from 1 to 2 hours, allowing for effective dosing regimens . this compound is primarily metabolized in the liver and excreted via the kidneys, which necessitates caution in patients with renal impairment.

Gastroesophageal Reflux Disease (GERD)

This compound has been extensively studied for its efficacy in treating GERD. In a randomized controlled trial involving 515 patients, those receiving this compound (150 mg or 300 mg) showed significantly higher rates of endoscopically proven healing compared to placebo after six weeks (38.5% for 300 mg and 41.1% for 150 mg vs. 25.8% for placebo) . The drug also provided prompt relief from heartburn symptoms.

Dry Mouth in Primary Biliary Cirrhosis (PBC)

A study assessed this compound's effects on saliva secretion in patients with PBC experiencing dry mouth. Patients administered this compound (150 mg twice daily) demonstrated an increase in saliva production over 24 months, with significant improvements noted after 12 months . The percentage of patients achieving saliva production above 10 mL increased from 45.8% at six months to 64.3% at twelve months.

Study on Duodenal Bicarbonate Secretion

A study investigated this compound's effect on duodenal bicarbonate secretion in rats. Results indicated that intravenous administration of this compound significantly increased bicarbonate secretion in a dose-dependent manner, suggesting potential therapeutic applications beyond acid suppression .

| Dose (mg/kg) | Bicarbonate Secretion (μEq/15 min) |

|---|---|

| 3 | 1.2 |

| 10 | Increased to 1.8-2.0 |

| 30 | Not specified |

Pediatric Reflux Esophagitis

In a double-blind placebo-controlled trial involving children with reflux esophagitis, this compound demonstrated significant clinical improvement. After eight weeks of treatment, healing was observed in 69% of patients receiving this compound compared to only 15% in the placebo group .

Safety and Side Effects

This compound is generally well-tolerated; however, potential side effects include headache, dizziness, and gastrointestinal disturbances. Notably, recent studies have indicated no significant association between this compound use and an increased risk of cancer when compared to other H2 blockers .

属性

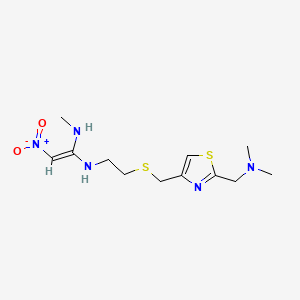

IUPAC Name |

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L | |

| Record name | SID49648463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin. | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |

CAS No. |

76963-41-2 | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nizatidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nizatidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-132 °C, 203 °C | |

| Record name | Nizatidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nizatidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nizatidine is a potent and selective histamine H2-receptor antagonist. [] It competitively binds to H2-receptors on the basolateral membrane of parietal cells in the stomach, blocking the action of histamine. [, ] This, in turn, inhibits the activation of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing the secretion of gastric acid. []

A: Unlike some other H2-receptor antagonists, this compound exhibits gastroprokinetic activity. [, ] Studies suggest that this effect might be due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction. [] By inhibiting AChE, this compound could potentially increase acetylcholine levels, leading to enhanced gastric motility and accelerated gastric emptying. []

A: The molecular formula of this compound is C12H21N5O2S2, and its molecular weight is 331.46 g/mol. []

A: Yes, research indicates that this compound at a concentration of 150 μg/mL remains stable in TNAs containing 3% and 5% Intralipid or Liposyn II for up to 48 hours at 22°C. [] Additionally, the presence of this compound does not appear to negatively affect the stability of lipid emulsions within the TNAs. []

A: Yes, different formulations of this compound can lead to varying bioavailability. For instance, a study comparing a commercially prepared oral syrup, an extemporaneous solution in apple juice, and an extemporaneous suspension in infant formula to the marketed capsule formulation found significant differences in Cmax, AUC0–n, and AUC0–∞. [] Specifically, the apple juice formulation demonstrated markedly lower bioavailability compared to the capsule. [] This highlights the importance of considering formulation when aiming for specific pharmacokinetic profiles.

A: this compound is rapidly and well-absorbed after oral administration, with an absolute bioavailability exceeding 90%. [] It is widely distributed in tissues and is primarily eliminated through renal excretion. [, ] Over 90% of the administered dose is recovered in urine within 16 hours, with unchanged this compound accounting for 65% to 75% of the recovered substances. []

A: Yes, renal impairment can decrease the elimination of this compound. [] Dosage adjustments are recommended for patients with creatinine clearance less than 50 ml/min/m2. []

A: The duration of this compound's antisecretory effect is dose-dependent. [, ] After oral administration, the effect can persist for more than 3.5 hours but generally disappears within 6 hours. []

A: Yes, taking this compound earlier in the evening with a meal has been shown to optimize its antisecretory effect. [] While food may delay the absorption of this compound, it does not affect its overall bioavailability. []

A: Studies suggest that the pharmacokinetics of this compound in children are generally similar to those in adults when considering the impact of formulation on bioavailability. [] When corrected for the reduced bioavailability observed with certain fruit juices, pharmacokinetic parameters like Cmax, CL/F, and Vss/F are comparable between pediatric and adult populations. []

A: Yes, both in vitro and in vivo studies have demonstrated the efficacy of this compound in treating peptic ulcers. [, ] In animal models, this compound effectively prevents the development of gastric lesions induced by various factors, including stress, histamine, aspirin, and indomethacin. [] It also accelerates the healing of existing ulcers. [] Clinical trials have confirmed these findings, showing that this compound is effective in healing both duodenal and gastric ulcers in humans. []

A: Studies suggest that this compound might be beneficial in treating functional dyspepsia, especially in patients with delayed gastric emptying. [, ] this compound has been shown to improve gastric emptying rates and alleviate clinical symptoms, including meal-related and gastroesophageal symptoms, in these patients. [, ]

A: Studies have shown that this compound, particularly at a dose of 300 mg daily, can lead to a reduction in heart rate. [] This effect has been observed in both resting heart rate and exercise tachycardia. [] While generally well-tolerated, this negative chronotropic effect should be considered, especially in elderly patients or those with pre-existing heart conditions. []

A: Unlike cimetidine, this compound does not appear to significantly affect the hepatic metabolism of other drugs. [, ] This lack of interaction with drug-metabolizing enzymes makes it a safer option for patients taking multiple medications concurrently. []

A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological matrices, including plasma and urine. [, , ] More sensitive and specific techniques like HPLC coupled with mass spectrometry (HPLC-MS) are also employed, particularly for pharmacokinetic studies. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。